Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

TSPO PET imaging neuroinflammation radiotracer comparison

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 887360-06-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry present in several marketed drugs including zolpidem and alpidem. The compound features a unique dual-halogenation pattern—a chlorine atom at the 6-position of the pyridine ring and an iodine atom at the 4′-position of the 2-phenyl substituent—combined with a reactive carbaldehyde at the 3-position.

Molecular Formula C14H8ClIN2O
Molecular Weight 382.58 g/mol
CAS No. 887360-06-7
Cat. No. B113185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
CAS887360-06-7
Molecular FormulaC14H8ClIN2O
Molecular Weight382.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=O)I
InChIInChI=1S/C14H8ClIN2O/c15-10-3-6-13-17-14(12(8-19)18(13)7-10)9-1-4-11(16)5-2-9/h1-8H
InChIKeyUMXXIWDNFHCLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 887360-06-7): A Dual-Halogenated Imidazopyridine Building Block for Targeted Radiopharmaceutical and Medicinal Chemistry Programs


6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 887360-06-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry present in several marketed drugs including zolpidem and alpidem [1]. The compound features a unique dual-halogenation pattern—a chlorine atom at the 6-position of the pyridine ring and an iodine atom at the 4′-position of the 2-phenyl substituent—combined with a reactive carbaldehyde at the 3-position. With a molecular formula of C₁₄H₈ClIN₂O, a molecular weight of 382.58 g/mol, and a computed XLogP3 of 4.5, this compound serves as a critical synthetic precursor for high-affinity translocator protein (TSPO) radioligands, including the PET tracer [¹¹C]CLINME and the SPECT agent [¹²³I]CLINDE [2].

Why 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Cannot Be Replaced by Close Analogs: The Irreplaceable Role of the 4-Iodophenyl and 6-Chloro Substituents


Substituting 6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 887360-06-7) with structurally similar analogs such as the 4-bromo, 4-chloro, or 4-fluoro derivatives fundamentally compromises its utility in the principal application domain—radiopharmaceutical precursor chemistry. The 4-iodophenyl group is essential for radioiododestannylation, enabling the introduction of iodine-123 for SPECT imaging with high radiochemical yield (70–80%) and >98% radiochemical purity [1]. Without the iodine atom, the compound cannot serve as a precursor for radioiodinated TSPO ligands. Simultaneously, the 6-chloro substituent is critical for achieving high-affinity and selective binding to the translocator protein (TSPO); SAR studies demonstrate that compounds bearing an electronegative atom at the 6-position combined with a halogen at the 4′-position exhibit optimum in vitro binding properties, leading to their selection over non-chlorinated or non-iodinated analogs for clinical radiotracer development [1]. Replacement of iodine with bromine, as in 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 727976-33-2), redirects the compound's application toward antimicrobial imine derivatization [2], but entirely forfeits the radiopharmaceutical precursor capability. The dual-halogen pattern is not interchangeable: the specific combination of 6-Cl and 4′-I is the structural determinant that has been empirically optimized and selected across multiple independent radiopharmaceutical development programs [1][3].

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Quantitative Comparative Evidence for Scientific Selection


Superior In Vivo Imaging Contrast of the Derived PET Radioligand [¹¹C]CLINME Versus the Reference Standard [¹¹C]PK11195

The PET radioligand [¹¹C]CLINME, synthesized directly from 6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, demonstrated a significantly higher lesion-to-intact brain contrast ratio than the clinical reference compound [¹¹C]PK11195 in a rat model of acute neuroinflammation. Specifically, [¹¹C]CLINME achieved a 2.14 ± 0.09-fold increase in signal at the PBR-expressing lesion site versus the intact contralateral side, compared to only 1.62 ± 0.05-fold for [¹¹C]PK11195 (p < 0.05) [1]. The binding potential (BP) was also superior for [¹¹C]CLINME (1.07 ± 0.30) compared to [¹¹C]PK11195 (0.66 ± 0.15), representing a 62% improvement in specific binding signal [1]. This improved contrast was attributed to lower non-specific uptake of [¹¹C]CLINME in healthy brain tissue while maintaining equivalent target engagement at the lesion site [1].

TSPO PET imaging neuroinflammation radiotracer comparison

Selection of the 6-Chloro-4′-iodo Substituent Combination as Optimal for TSPO Radioligand Development Over Other Halogen Analogs

In a systematic SAR study of imidazo[1,2-a]pyridine-3-acetamides for peripheral benzodiazepine receptor (TSPO) targeting, compounds bearing a chlorine at the 6-position and iodine at the 4′-position of the 2-phenyl ring were specifically identified as displaying 'optimum in vitro properties' and were consequently selected for radiolabelling with iodine-123 [1]. The N'N'-dimethyl and N'N'-diethyl 6-chloro-(4′-iodophenyl)imidazo[1,2-a]pyridine-3-acetamide derivatives (designated compounds 1 and 2) were advanced into radiopharmaceutical development, achieving 70–80% radiochemical yields and >98% radiochemical purity after radioiododestannylation [1]. The SAR explicitly requires an electronegative atom at position 6 and a lipophilic group or halogen at the 4′-position for high-affinity selective binding [1]. Non-iodinated analogs (e.g., 4-bromo, 4-chloro, 4-fluoro derivatives) were not advanced to radioiodination studies, implying inferior in vitro binding parameters for the TSPO target [1].

TSPO binding affinity structure-activity relationship radioiodination

Quantifiable Radiochemical Yield from the Target Building Block in [¹¹C]CLINME Radiosynthesis

The radiosynthesis of [¹¹C]CLINME starting from the nor-analogue derived from 6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde proceeds with a reproducible decay-corrected radiochemical yield of 16–23% (n = 12 independent productions) [1]. Starting from a 1.5 Ci (55.5 GBq) [¹¹C]CO₂ production batch, 120–150 mCi (4.44–5.55 GBq) of [¹¹C]CLINME were obtained within a total synthesis time of 24–27 minutes, with radiochemical purity exceeding 99% after semi-preparative HPLC purification [1]. This level of radiosynthetic efficiency and reliability, achieved across 12 independent runs, establishes the practical feasibility of using this building block for routine radiotracer production.

radiosynthesis carbon-11 labeling radiochemical yield

TSPO Binding Affinity of the Acetamide Derivative: Ki = 208 nM Against [³H]PK11195

The acetamide derivative CLINME, synthesized from 6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, displays a binding affinity (Ki) of 208 nM for wild-type human TSPO expressed in HEK293 cell membranes, as determined by displacement of [³H]PK11195 [1]. This affinity is consistent with the compound's demonstrated in vivo performance as a PET radiotracer and supports its utility for TSPO-targeted imaging applications [1].

TSPO binding affinity radioligand binding Ki determination

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Validated Application Scenarios Based on Quantitative Evidence


Development of Next-Generation TSPO PET Radioligands with Superior Imaging Contrast for Neuroinflammation

Research groups developing improved PET tracers for translocator protein (TSPO) imaging in neuroinflammatory conditions (multiple sclerosis, Alzheimer's disease, traumatic brain injury, stroke) should prioritize this building block. The derived radioligand [¹¹C]CLINME has been directly compared to the clinical standard [¹¹C]PK11195 and demonstrated a 32% improvement in lesion-to-background contrast ratio (2.14 vs 1.62) and a 62% increase in binding potential (1.07 vs 0.66) in a validated rodent model of acute neuroinflammation [1]. This building block provides the essential 4-iodophenyl handle required for both PET (carbon-11) and SPECT (iodine-123) radiolabeling strategies, enabling multimodal imaging program development from a single precursor platform.

Synthesis of SPECT Imaging Agents ([¹²³I]CLINDE) for Clinical Neuroinflammation Quantification

The 4-iodophenyl substituent is the indispensable structural element for radioiododestannylation chemistry, enabling the introduction of iodine-123 for SPECT imaging. Compounds derived from this building block have demonstrated high-affinity, selective TSPO binding and have progressed to first-in-human SPECT quantification studies for cerebral TSPO expression in neurologic patients [1]. The documented radiochemical yields (70–80%) and >98% radiochemical purity achieved with the related CLINDE series confirm the synthetic tractability of this scaffold for clinical-grade radiopharmaceutical production .

Aldehyde Dehydrogenase 1A Family Inhibitor Lead Optimization Programs in Oncology

The imidazo[1,2-a]pyridine-3-carbaldehyde scaffold has been validated as a productive chemotype for aldehyde dehydrogenase 1A (ALDH1A) isoform inhibition, a target implicated in cancer stem cell maintenance and chemoresistance [1]. The presence of the reactive 3-carbaldehyde group enables rapid derivatization into diverse compound libraries for SAR exploration, while the 6-chloro substituent has been shown to contribute to ALDH1A inhibitory potency in related series [1]. The iodine atom provides a convenient heavy-atom tag for X-ray crystallographic phasing during structural biology studies of inhibitor-target co-crystal complexes, facilitating structure-based drug design campaigns.

Halogen-Selective Cross-Coupling and Diversity-Oriented Synthesis Platforms

The orthogonal reactivity of the aryl iodide (C-4′ position) versus the heteroaryl chloride (C-6 position) enables chemoselective sequential functionalization. The aryl iodide readily participates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, while the heteroaryl chloride can be engaged under distinct catalytic conditions, allowing controlled, stepwise diversification of the scaffold [1]. This differential reactivity profile, combined with the reactive 3-carbaldehyde as a third diversification point, makes this building block uniquely suited for generating structurally diverse compound libraries where each substituent position can be independently varied—a capability not achievable with di-chloro or di-bromo analogs that lack halogen selectivity.

Quote Request

Request a Quote for 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.